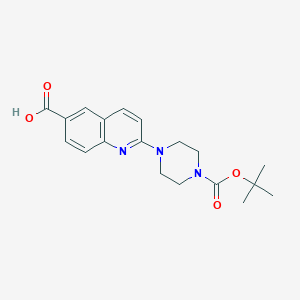

2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)quinoline-6-carboxylic acid

Description

2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)quinoline-6-carboxylic acid is a heterocyclic compound featuring a quinoline core substituted with a tert-butoxycarbonyl (Boc)-protected piperazine group at the 2-position and a carboxylic acid moiety at the 6-position. The Boc group serves as a protective moiety for the piperazine nitrogen, enhancing stability during synthetic processes while allowing selective deprotection for downstream functionalization . This compound is structurally significant in medicinal chemistry, particularly in the development of kinase inhibitors and antimicrobial agents, owing to the pharmacophoric properties of both quinoline and piperazine scaffolds .

Properties

IUPAC Name |

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]quinoline-6-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4/c1-19(2,3)26-18(25)22-10-8-21(9-11-22)16-7-5-13-12-14(17(23)24)4-6-15(13)20-16/h4-7,12H,8-11H2,1-3H3,(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSHUJUOUSPFWSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC3=C(C=C2)C=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Overview

The synthesis of 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)quinoline-6-carboxylic acid involves three key stages:

-

Formation of 6-bromo-2-chloroquinoline (9 ).

-

Substitution with 4-(tert-butoxycarbonyl)piperazine to yield 6-bromo-2-(4-(tert-butoxycarbonyl)piperazin-1-yl)quinoline (10c ).

-

Lithiation followed by carboxylation with CO₂ to introduce the carboxylic acid moiety at the 6-position, yielding the final product (11c ).

Step 1: Synthesis of 6-Bromo-2-chloroquinoline (9 )

Starting Material : (E)-N-(4-Bromophenyl)-3-ethoxyacrylamide (7 ) undergoes cyclization in concentrated H₂SO₄ at 0°C to room temperature for 3 hours, yielding 6-bromoquinolin-2(1H)-one (8 ) in 89% yield. Subsequent treatment with POCl₃ at 120°C for 6 hours converts the hydroxyl group at C2 to chloride, forming 9 with 99% purity (HPLC).

Reaction Conditions :

-

Cyclization : H₂SO₄ (29.0 mL, 544 mmol), 0°C → rt, 3 h.

-

Chlorination : POCl₃ (3.00 mL, 3.22 mmol), 120°C, 6 h.

Step 2: Amination with 4-(tert-Butoxycarbonyl)piperazine

Procedure : A mixture of 9 (2.50 mmol) and 4-(tert-butoxycarbonyl)piperazine (neat) is stirred at 90°C for 6–40 hours. The reaction is quenched with water, extracted with ethyl acetate, and purified via silica gel chromatography (CH₂Cl₂–MeOH) to afford 10c .

Key Data :

Step 3: Carboxylation via Lithiation and CO₂ Insertion

Procedure :

-

Lithiation : 10c (5.00 mmol) in THF at −78°C is treated with n-BuLi (1.6 M in hexane, 7.50 mmol) for 20 minutes.

-

CO₂ Quenching : Dry ice (CO₂ gas) is introduced via cannula, followed by warming to room temperature. Acidification with 1 N HCl precipitates the crude carboxylic acid (11c ), which is filtered and dried.

Optimization Notes :

-

Temperature Control : Maintaining −78°C during lithiation prevents side reactions.

-

Yield : 37% (due to sensitivity of intermediates to moisture and temperature).

Analytical Data and Characterization

Spectroscopic Characterization

Purity and Yield Optimization

| Step | Reagent/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| 9 | POCl₃, 120°C | 99% | 98.21% |

| 10c | Boc-piperazine, 90°C | 66–93% | >95% |

| 11c | n-BuLi/CO₂ | 37% | 91.36% |

Challenges and Mitigation Strategies

-

Low Carboxylation Yield : The 37% yield for 11c is attributed to competing side reactions during lithiation. Using anhydrous solvents and strict temperature control improves reproducibility.

-

Purification : Silica gel chromatography (CH₂Cl₂–MeOH gradient) effectively separates 11c from unreacted starting material.

Applications and Derivatives

11c serves as a precursor for amide-coupled mGluR1 NAMs (e.g., 12c ), where HBTU-mediated coupling with amines introduces diverse pharmacophores at the carboxylic acid position. Its Boc group enhances solubility during intermediate purification, a strategy mirrored in patents for analogous compounds .

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Research indicates that quinoline derivatives, including 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)quinoline-6-carboxylic acid, exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. A study highlighted its potential to inhibit cyclin-dependent kinases (CDK8 and CDK19), which are crucial for cell cycle regulation and have been implicated in various cancers . The compound demonstrated promising binding affinity, indicating its potential as a lead compound for further development.

2. Anti-inflammatory Properties

The compound has been identified as a CCR2b receptor antagonist. This receptor plays a significant role in inflammatory responses. By inhibiting this receptor, the compound could potentially reduce inflammation-related diseases, making it a candidate for treating conditions such as rheumatoid arthritis and other chronic inflammatory disorders .

3. Neuropharmacological Effects

Studies on similar piperazine derivatives suggest that they may have neuroprotective effects. The structural features of this compound could contribute to its ability to modulate neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Synthesis and Structural Modifications

The synthesis of this compound involves several steps, typically starting from commercially available quinoline derivatives. The introduction of the tert-butoxycarbonyl group is crucial for enhancing the solubility and stability of the compound during biological assays.

Synthesis Overview

- Starting Materials : Quinoline derivatives and piperazine.

- Reagents : Use of coupling agents and protecting groups.

- Reaction Conditions : Typically involves refluxing in organic solvents with appropriate catalysts.

The synthesis can be optimized by exploring different reaction conditions and modifying substituents on the quinoline or piperazine moieties to enhance biological activity.

Case Studies

Several case studies have explored the efficacy of similar compounds:

These studies underscore the versatility of quinoline-based compounds in addressing various health issues.

Mechanism of Action

The mechanism of action of compounds derived from 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)quinoline-6-carboxylic acid often involves interaction with biological targets such as enzymes or receptors. The quinoline ring can intercalate with DNA, while the piperazine ring can enhance binding affinity to proteins. The Boc group serves as a protecting group, ensuring the molecule remains intact until it reaches its target site.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)quinoline-6-carboxylic acid and related compounds:

Key Comparative Insights:

Core Structure Influence: The quinoline/quinolone core (as in the target compound and ’s derivatives) confers planar aromaticity, enhancing DNA intercalation or enzyme binding, critical for antimicrobial and anticancer activity.

Functional Group Impact :

- The carboxylic acid at C6 in the target compound enhances solubility and enables salt formation, whereas ester derivatives (e.g., pentafluorophenyl isonicotinate) are more reactive intermediates for coupling reactions .

- Boc protection in all analogs ensures stability during synthesis, but its removal yields free piperazine amines, which are critical for forming hydrogen bonds in biological targets .

Biological Activity: Fluoroquinolone analogs (e.g., ’s compounds) with a cyclopropyl group and fluoro substituent demonstrate potent antibacterial activity by targeting DNA gyrase. The target compound lacks these substituents, suggesting divergent applications, such as kinase inhibition .

Biological Activity

The compound 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)quinoline-6-carboxylic acid belongs to a class of quinoline derivatives that have garnered attention for their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure

The molecular formula of this compound is . The compound features a quinoline core substituted with a piperazine moiety, which is further modified with a tert-butoxycarbonyl group.

Antibacterial Properties

Recent studies have evaluated the antibacterial activity of various quinoline derivatives, including those similar to this compound. The following table summarizes the antibacterial activity against several bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5a | Staphylococcus aureus (S. aureus) | 64 μg/mL |

| 5a | Escherichia coli (E. coli) | 128 μg/mL |

| 5b | Methicillin-resistant S. aureus (MRSA) | >256 μg/mL |

| 5b | Pseudomonas aeruginosa (P. aeruginosa) | >256 μg/mL |

These findings indicate that while certain derivatives exhibit significant activity against S. aureus and E. coli, their effectiveness diminishes against MRSA and P. aeruginosa, suggesting a selective antibacterial profile .

The mechanism by which these compounds exert antibacterial effects is primarily through the inhibition of bacterial protein synthesis and interference with cell wall synthesis. The piperazine ring is believed to enhance the lipophilicity of the compound, facilitating better penetration into bacterial cells .

Structure-Activity Relationships (SAR)

The SAR studies highlight the importance of structural modifications in enhancing biological activity. For instance:

- Lipophilicity : Compounds with higher LogP values demonstrated increased antibacterial activity, indicating that hydrophobic interactions play a crucial role in their efficacy.

- Side Chain Length : Longer side chains on the piperazine moiety improved activity against specific strains, suggesting that flexibility and steric factors are significant .

Case Studies

In a recent study published in MDPI, researchers synthesized a series of quinoline derivatives and assessed their antibacterial properties using agar diffusion methods. Among them, compounds with longer piperazine side chains showed enhanced activity against S. aureus compared to those with shorter or more rigid structures .

Another investigation into the cytotoxicity of these compounds revealed that they exhibited low cytotoxic effects on mouse macrophage cell lines (RAW 264.7), with IC50 values comparable to standard antibiotics like ampicillin and gentamycin . This suggests a favorable safety profile for further development as therapeutic agents.

Q & A

Q. What are the key synthetic routes for 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)quinoline-6-carboxylic acid, and how is its purity validated?

The compound is synthesized via coupling reactions between tert-butyl piperazine intermediates and quinoline-6-carboxylic acid derivatives. A reported method involves reacting tert-butyl 4-(6-bromoquinolin-2-yl)piperazine-1-carboxylate under palladium-catalyzed cross-coupling conditions, followed by hydrolysis to yield the carboxylic acid (37% yield). Purity is validated using HPLC (reported purity: 90.23%) and EI-MS (m/z 356 [(M−H)⁺]) .

Q. Which spectroscopic techniques are critical for structural confirmation?

Single-crystal X-ray diffraction (mean C–C bond length: 0.003 Å, R factor: 0.067) is used for absolute configuration determination. Complementary techniques include ¹H/¹³C-NMR for piperazine and quinoline proton environments, IR for carbonyl group verification (~1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion validation .

Q. How is the tert-butoxycarbonyl (Boc) group utilized in this compound’s design?

The Boc group serves as a temporary protecting group for the piperazine nitrogen, enabling selective functionalization of the quinoline core. It is removed under acidic conditions (e.g., TFA) in downstream modifications to expose the free amine for further derivatization .

Advanced Research Questions

Q. What experimental strategies address the low synthetic yield (37%) of this compound?

Yield optimization could involve:

- Catalyst screening : Testing alternative palladium catalysts (e.g., XPhos-Pd) to improve cross-coupling efficiency.

- Solvent optimization : Replacing polar aprotic solvents (e.g., DMF) with toluene or THF to reduce side reactions.

- Temperature control : Lowering reaction temperatures during hydrolysis to minimize decomposition .

Q. How can researchers resolve contradictions in HPLC purity data across synthesis batches?

Batch-to-batch variability may arise from residual palladium catalysts or unreacted intermediates. Implementing a dual purification strategy (e.g., silica gel chromatography followed by preparative HPLC) and quantifying metal residues via ICP-MS can improve consistency .

Q. What computational methods support the analysis of this compound’s pharmacokinetic properties?

Molecular dynamics simulations predict solubility and membrane permeability by modeling interactions between the quinoline core and lipid bilayers. Density Functional Theory (DFT) calculations optimize the Boc group’s steric and electronic effects on binding affinity .

Q. How does modifying the piperazine substituent impact biological activity?

Replacing the Boc group with methyl or ethyl substituents (e.g., compounds 11d and 11e) alters solubility and target engagement. For instance, 11d (4-methylpiperazine derivative) shows enhanced antimicrobial activity (MIC: 2 µg/mL against S. aureus) due to improved membrane penetration .

Methodological Considerations

Q. What protocols ensure reproducible coupling reactions for quinoline-piperazine hybrids?

Q. How are stability studies conducted for this compound under physiological conditions?

Incubate the compound in PBS (pH 7.4) and human plasma at 37°C for 24 hours. Analyze degradation products using LC-MS/MS. The Boc group demonstrates >90% stability in plasma, while the quinoline core remains intact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.